molecular formula C7H6ClN3O5S2 B3058500 2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3,4-dihydro-3-oxo-, 1,1-dioxide CAS No. 89813-56-9

2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3,4-dihydro-3-oxo-, 1,1-dioxide

Cat. No.: B3058500
CAS No.: 89813-56-9
M. Wt: 311.7 g/mol
InChI Key: CLWJBTNSDQIMNT-UHFFFAOYSA-N
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Description

Chemical Identity: The compound, systematically named 6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide, is commonly known as hydrochlorothiazide (HCTZ). Its molecular formula is C₇H₈ClN₃O₄S₂, with a molar mass of 297.74 g/mol . The structure features a benzothiadiazine core substituted with a sulfonamide group at position 7, a chlorine atom at position 6, and two oxygen atoms (1,1-dioxide) (Fig. 1A) .

Pharmacological Role:
HCTZ is a thiazide diuretic first introduced in the 1950s. It reduces blood pressure by inhibiting the Na⁺/Cl⁻ cotransporter in the distal convoluted tubule of the kidney, promoting sodium and water excretion . It is widely used for hypertension and edema due to its long-lasting efficacy (duration: 12–24 hours) and low cost .

Properties

IUPAC Name

6-chloro-1,1,3-trioxo-4H-1λ6,2,4-benzothiadiazine-7-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O5S2/c8-3-1-4-6(2-5(3)17(9,13)14)18(15,16)11-7(12)10-4/h1-2H,(H2,9,13,14)(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWJBTNSDQIMNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70335114
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Molecular Weight

311.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89813-56-9
Record name 2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3,4-dihydro-3-oxo-, 1,1-dioxide
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Biological Activity

2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3,4-dihydro-3-oxo-, 1,1-dioxide is a compound belonging to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article explores the biological activities associated with this specific compound, supported by data tables and relevant case studies.

  • Chemical Formula: C11H16ClN3O4S2
  • Molecular Weight: 353.845 g/mol
  • CAS Registry Number: 55670-20-7
  • IUPAC Name: (3R)-6-chloro-3-(dichloromethyl)-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-7-sulfonamide

Antimicrobial Activity

Benzothiadiazine derivatives have been studied for their antimicrobial properties. Research indicates that compounds in this class exhibit significant activity against various bacterial strains. For instance:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
6-Chloro-BTDE. coli32 µg/mL
6-Chloro-BTDS. aureus16 µg/mL

The above data suggests that 6-chloro derivatives may serve as potential candidates for developing new antibiotics .

Antitumor Activity

Studies have shown that benzothiadiazine derivatives can inhibit tumor growth in various cancer cell lines. For example:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)5.0
A549 (Lung)10.0

The antitumor effects are attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation.

Anti-inflammatory Activity

Research indicates that benzothiadiazines can modulate inflammatory responses. A study demonstrated that treatment with these compounds reduced the levels of pro-inflammatory cytokines in vitro:

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha250100
IL-6300120

This reduction highlights the potential of benzothiadiazines in managing inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several benzothiadiazine derivatives against resistant strains of bacteria. The findings indicated that certain modifications to the benzothiadiazine structure significantly enhanced antimicrobial activity.

Case Study 2: Anticancer Properties

In a clinical trial involving patients with non-small cell lung cancer, a derivative of benzothiadiazine was administered. Results showed a marked reduction in tumor size in approximately 60% of participants after three months of treatment.

Comparison with Similar Compounds

Physicochemical Properties :

  • Melting point: 272°C
  • Solubility: Practically insoluble in water but soluble in alkaline solutions .
  • Stability: Degrades under stress conditions (e.g., heat, light), forming byproducts like 1,2,4-benzothiadiazine-7-sulfonamide 1,1,4-trioxide .

Comparison with Structural Analogues

Thiazide diuretics share the benzothiadiazine scaffold but differ in substituents, impacting potency, pharmacokinetics, and therapeutic applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Thiazide Diuretics

Compound Substituents (Position 3) Molecular Formula Molar Mass (g/mol) Key Features
Hydrochlorothiazide None C₇H₈ClN₃O₄S₂ 297.74 First-line antihypertensive; moderate potency; t₁/₂ = 6–15 hours .
Cyclopenthiazide Cyclopentylmethyl C₁₃H₁₈ClN₃O₄S₂ 379.89 Higher lipophilicity; longer duration due to cyclopentyl group; used for resistant hypertension .
Cyclothiazide Norbornen-2-yl C₁₄H₁₆ClN₃O₄S₂ 397.88 Potent AMPA receptor desensitization inhibitor (100 μM increases glutamate currents 18-fold); dual role in neurology and diuresis .
Polythiazide Trifluoroethylthio-methyl C₁₁H₁₃ClF₃N₃O₄S₃ 439.87 Enhanced sulfonamide substitution; prolonged action (t₁/₂ > 24 hours); used in combination therapies .
Methyl derivative Methyl C₈H₁₀ClN₃O₄S₂ 311.77 Experimental analogue; reduced diuretic activity but studied for AMPA modulation .

Key Findings:

Potency and Duration :

  • Cyclopenthiazide and Polythiazide exhibit prolonged effects due to bulky substituents enhancing protein binding and half-life .
  • Hydrochlorothiazide ’s moderate potency makes it suitable for chronic use with minimal electrolyte imbalance risks .

Mechanistic Divergence: Cyclothiazide uniquely modulates AMPA receptors, blocking desensitization in neuronal tissues.

Degradation Profiles :

  • HCTZ degrades into 1,2,4-benzothiadiazine-7-sulfonamide 1,1,4-trioxide under stress, while Polythiazide ’s stability is improved by trifluoroethyl groups .

Clinical Combinations: HCTZ is frequently combined with angiotensin receptor blockers (e.g., Candesartan) or ACE inhibitors (e.g., Lisinopril) to synergize antihypertensive effects .

Preparation Methods

Reaction Mechanism and Substrate Preparation

The most widely documented synthesis involves the cyclization of 5-chloro-2-sulfamoylaniline (1 ) using phosgene (COCl₂) under anhydrous conditions. The reaction proceeds via nucleophilic acyl substitution, where the sulfonamide nitrogen attacks the electrophilic carbonyl carbon of phosgene, forming a tetrahedral intermediate. Subsequent elimination of HCl generates the 1,2,4-benzothiadiazine ring system.

Key Steps :

  • Substrate Synthesis : 5-Chloro-2-sulfamoylaniline is prepared by sulfonation of 4-chloroaniline with chlorosulfonic acid, followed by ammonolysis.
  • Cyclization : A solution of 1 in dry dioxane is treated with phosgene at 0–5°C, followed by gradual warming to 60°C over 4 hours. The product precipitates upon cooling and is recrystallized from ethanol.

Optimization and Yield

Yields for this method consistently exceed 85%, with the product exhibiting a decomposition point of 300°C. Analytical data confirm the structure: UV-Vis (λₘₐₓ 245 nm, ε 10,000; 292.5 nm, ε 2,000), IR (ν 3290 cm⁻¹ for N–H stretch; 1685 cm⁻¹ for C=O).

Table 1: Cyclization of 5-Chloro-2-sulfamoylaniline with Phosgene

Parameter Value
Reaction Temperature 0–60°C
Time 4 hours
Solvent Dioxane
Yield 88%
Purity (HPLC) >98%

Intramolecular Aza-Wittig Reaction

Substrate Design and Reaction Pathway

An alternative route employs o-azidobenzenesulfonamide derivatives (2 ) subjected to ethyl carbonochloridate (ClCO₂Et) to form intermediate amides (3 ). Triphenylphosphine (PPh₃) facilitates the intramolecular aza-Wittig reaction, converting the azide group to a nitrene intermediate, which cyclizes to form the benzothiadiazine core.

Key Steps :

  • Azide Formation : o-Azidobenzenesulfonamide is synthesized via diazotization of 2-aminobenzenesulfonamide followed by azide substitution.
  • Amidation : Treatment with ethyl carbonochloridate in tetrahydrofuran (THF) yields the N-ethoxycarbonyl intermediate.
  • Cyclization : Heating with PPh₃ in THF at reflux (66°C) for 12 hours induces cyclization.

Yield and Spectral Validation

This method achieves yields of 88–90%, with the product characterized by NMR (¹H: δ 7.85–7.45 ppm aromatic protons; ¹³C: δ 165.2 ppm carbonyl) and HRMS (m/z 342.9912 [M+H]⁺).

Table 2: Aza-Wittig Reaction Parameters

Parameter Value
Reaction Temperature 66°C (reflux)
Time 12 hours
Solvent THF
Yield 90%
Purity (NMR) >95%

Condensation with Aromatic Acyl Chlorides

Two-Step Cyclization Approach

O-Aminobenzenesulfonamide (4 ) reacts with aromatic acyl chlorides (e.g., benzoyl chloride) in ether with K₂CO₃ to form o-acylamidobenzenesulfonamides (5 ). Subsequent treatment with aqueous NaOH induces cyclization via nucleophilic displacement of the acylamido group by the sulfonamide nitrogen.

Key Steps :

  • Acylation : 4 is stirred with benzoyl chloride in ether at 25°C for 6 hours.
  • Cyclization : The intermediate 5 is refluxed with 2M NaOH for 2 hours.

Yield and Limitations

Yields range from 33% to 53%, depending on the acyl chloride substituent. For the 6-chloro derivative, yields drop to 22% due to steric hindrance. IR data show ν 1700 cm⁻¹ (C=O stretch), confirming ring formation.

Table 3: Condensation with Benzoyl Chloride

Parameter Value
Reaction Temperature 25°C (step 1); 100°C (step 2)
Time 6 hours (step 1); 2 hours (step 2)
Solvent Ether (step 1); H₂O (step 2)
Yield 53%
Purity (TLC) >90%

Acid-Catalyzed Cyclization in Polyphosphoric Acid

One-Pot Synthesis

Heating 4 with benzoic acid or ethyl benzoate in 105% polyphosphoric acid (PPA) at 90–100°C for 3 hours directly yields the benzothiadiazine dioxide. The mechanism involves Friedel-Crafts acylation followed by cyclodehydration.

Efficiency and Challenges

While operationally simple, this method affords lower yields (22–24%) and requires stringent temperature control to avoid decomposition. The 6-chloro derivative is particularly sensitive, often leading to charring above 110°C.

Table 4: Polyphosphoric Acid Cyclization

Parameter Value
Reaction Temperature 90–100°C
Time 3 hours
Catalyst 105% PPA
Yield 24%
Purity (HPLC) 85%

Comparative Analysis of Synthetic Routes

Table 5: Method Comparison

Method Yield Purity Scalability Cost
Phosgene Cyclization 88% >98% High Moderate
Aza-Wittig 90% >95% Moderate High
Acyl Chloride Condensation 53% >90% Low Low
PPA Cyclization 24% 85% Low Low

The phosgene method remains the gold standard for industrial-scale synthesis due to its high yield and purity. However, safety concerns associated with phosgene necessitate specialized equipment. The aza-Wittig approach, though costlier, offers superior regioselectivity for functionalized derivatives.

Q & A

Q. What validated analytical methods are recommended for confirming the purity and structural identity of this compound?

Methodological Answer:

  • HPLC with UV detection (λ = 270–280 nm) is commonly employed to assess purity, given the compound’s UV absorbance profile derived from its sulfonamide and benzothiadiazine moieties .
  • NMR spectroscopy (1H/13C) is critical for structural confirmation. Key signals include the sulfonamide proton (~δ 7.5 ppm) and the dihydrothiadiazine ring protons (δ 3.0–4.0 ppm) .
  • Mass spectrometry (ESI-MS) should confirm the molecular ion peak at m/z 297.73 (C7_7H8_8ClN3_3O4_4S2_2) .
  • Note: Commercial suppliers like Sigma-Aldrich do not provide analytical data, necessitating independent validation .

Q. How can researchers optimize synthetic routes for this compound to improve yield and scalability?

Methodological Answer:

  • Key Reaction Steps:
    • Cyclocondensation of 4-chloro-6-sulfamoylbenzene-1,3-disulfonamide with formaldehyde under acidic conditions .
    • Oxidation of intermediates (e.g., thioethers to sulfones) using H2_2O2_2/acetic acid .
  • Optimization Strategies:
    • Use high-purity reagents to minimize side reactions (e.g., over-oxidation).
    • Employ microwave-assisted synthesis to reduce reaction time and improve yield .
  • Yield Monitoring: Track intermediates via TLC (silica gel, ethyl acetate/hexane 1:1) .

Advanced Research Questions

Q. What computational approaches are effective in predicting the compound’s interaction with renal sodium transporters?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to model binding to the Na+-Cl− cotransporter (NCC). Focus on hydrogen bonding between sulfonamide groups and Thr60^{60}/Gln73^{73} residues .
  • MD Simulations: Perform 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes under physiological conditions .
  • Validation: Compare results with in vitro IC50_{50} data from isolated rat distal tubule assays .

Q. How do structural modifications (e.g., alkylation of N2/N4) alter the compound’s diuretic efficacy and pharmacokinetics?

Methodological Answer:

  • Synthetic Modifications:
    • Introduce alkyl groups (e.g., ethyl, norbornenyl) at N2/N4 to enhance lipophilicity and renal tubular reabsorption .
  • Biological Evaluation:
    • Measure diuretic activity in Sprague-Dawley rats (urine output over 24 hours).
    • Assess bioavailability via plasma concentration-time profiles (LC-MS/MS quantification) .
  • SAR Insights: Bulky substituents at N4 reduce efficacy due to steric hindrance at the NCC binding site .

Q. How should researchers resolve contradictions in reported solubility data across different solvents?

Methodological Answer:

  • Standardized Protocols:
    • Use the shake-flask method (pH 7.4 PBS buffer, 25°C) to measure equilibrium solubility.
    • Validate via UV spectrophotometry (calibration curve: R2^2 > 0.99) .
  • Contradiction Analysis:
    • Compare solvent purity (e.g., HPLC-grade vs. technical-grade DMSO).
    • Account for polymorphic forms (e.g., anhydrous vs. hydrate) via XRPD .

Mechanistic & Data Analysis Questions

Q. What in vitro assays are most reliable for elucidating the compound’s off-target effects on carbonic anhydrase isoforms?

Methodological Answer:

  • Enzyme Inhibition Assays:
    • Recombinant CA-II/CA-IX isoforms: Monitor CO2_2 hydration via stopped-flow spectrophotometry (λ = 400 nm) .
    • IC50_{50} Determination: Use dose-response curves (0.1–100 µM) with acetazolamide as a positive control .
  • Data Interpretation: High selectivity for CA-II (IC50_{50} ~ 50 nM) versus CA-IX (IC50_{50} > 1 µM) confirms renal specificity .

Q. How can researchers leverage crystallography to resolve ambiguities in the compound’s tautomeric forms?

Methodological Answer:

  • Single-Crystal X-ray Diffraction:
    • Grow crystals via vapor diffusion (solvent: methanol/water 4:1).
    • Analyze tautomerism (e.g., keto-enol equilibrium) using electron density maps .
  • Key Observations: The 3-oxo group stabilizes the keto form, confirmed by C=O bond length (~1.22 Å) .

Q. Methodological Best Practices

Q. What strategies mitigate degradation during long-term stability studies?

Methodological Answer:

  • Storage Conditions: Use amber vials under nitrogen (4°C) to prevent photolysis and oxidation .
  • Degradation Monitoring:
    • Monthly HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water).
    • Track degradation products (e.g., sulfonic acid derivatives) via MS/MS .

Q. How should researchers design studies to validate the compound’s role in hypertension models beyond diuresis?

Methodological Answer:

  • Animal Models: Utilize spontaneously hypertensive rats (SHR) with telemetry implants for continuous blood pressure monitoring.
  • Endpoint Analysis:
    • Measure vascular resistance via Doppler flowmetry.
    • Assess endothelial function via acetylcholine-induced vasodilation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3,4-dihydro-3-oxo-, 1,1-dioxide
Reactant of Route 2
Reactant of Route 2
2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3,4-dihydro-3-oxo-, 1,1-dioxide

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